2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 537670-46-5
VCID: VC21384081
InChI: InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21)
SMILES: CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl
Molecular Formula: C16H17ClN2O3
Molecular Weight: 320.77g/mol

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide

CAS No.: 537670-46-5

Cat. No.: VC21384081

Molecular Formula: C16H17ClN2O3

Molecular Weight: 320.77g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide - 537670-46-5

Specification

CAS No. 537670-46-5
Molecular Formula C16H17ClN2O3
Molecular Weight 320.77g/mol
IUPAC Name 2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide
Standard InChI InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21)
Standard InChI Key WFVUCDCBPLUQBY-UHFFFAOYSA-N
SMILES CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl
Canonical SMILES CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl

Introduction

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is a complex organic compound belonging to the hydrazide class. It features a chlorophenoxy group and a hydroxybenzyl moiety, which are crucial for its chemical reactivity and potential applications in medicinal chemistry and materials science. This compound's molecular formula is reported as C16H17ClN2O3, with a molecular weight of approximately 320.77 g/mol, although some sources suggest a slightly different formula, C16H16ClN3O3, with a molar mass of about 345.77 g/mol.

Synthesis and Preparation

The synthesis of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide typically involves multiple steps, starting with the preparation of phenolic and hydrazine components. One reported method involves the iodination of salicylic acid to form 3,5-diiodosalicylic acid, which is then reacted with other reagents under controlled conditions to yield the desired hydrazide. Techniques like flash chromatography are used for purification to isolate the pure product.

Chemical Reactions and Stability

This compound can undergo various chemical reactions typical for hydrazides. Under acidic conditions, it may decompose or undergo hydrolysis, releasing 4-chlorophenol and other byproducts. The stability and reactivity of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide are influenced by its functional groups, which can participate in condensation reactions or form complexes with metals.

Potential Applications and Research

Research into similar compounds suggests that phenolic derivatives often exhibit antioxidant properties, which could be relevant for the mechanism of action of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide. This compound has potential applications in medicinal chemistry and materials science, although specific biological activities or uses have not been extensively documented. Ongoing research into hydrazides and their derivatives indicates a promising future for this compound in various scientific fields.

Applications and Research Findings Table

Application/Research AreaPotential Use
Medicinal ChemistryAntioxidant properties, potential therapeutic agents
Materials ScienceDevelopment of new materials with specific properties
Biological ActivitiesPotential antioxidant effects, further research needed

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